(Allyloxy)benzyl alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Allyloxy)benzyl alcohol can be synthesized through the reaction of p-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
- Dissolve p-hydroxybenzaldehyde in a suitable solvent like acetone.
- Add allyl bromide and potassium carbonate to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Allyloxy)benzyl alcohol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 4-(prop-2-en-1-yloxy)benzaldehyde or 4-(prop-2-en-1-yloxy)benzoic acid.
Reduction: 4-(prop-2-en-1-yloxy)toluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
(Allyloxy)benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Allyloxy)benzyl alcohol involves its ability to undergo various chemical transformations. The allyloxy group can participate in nucleophilic substitution reactions, while the benzyl alcohol moiety can be oxidized or reduced. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog without the allyloxy group.
Allyl alcohol: Contains an allyl group but lacks the benzyl moiety.
4-(prop-2-en-1-yloxy)benzaldehyde: An oxidized form of (Allyloxy)benzyl alcohol.
Uniqueness
This compound is unique due to the presence of both the allyloxy and benzyl alcohol functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler analogs. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
phenyl(prop-2-enoxy)methanol |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 |
InChI Key |
HNJPKVBCIQOSKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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